3,5-dichloro-1-phenethylpyrazin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10Cl2N2O |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
3,5-dichloro-1-(2-phenylethyl)pyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-8-16(12(17)11(14)15-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
NFXCHNJDDAGZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Pyrazinone Ring Systems
Foundational Strategies for 2(1H)-Pyrazinone Core Construction
The construction of the fundamental 2(1H)-pyrazinone scaffold can be achieved through several strategic approaches, each utilizing different acyclic precursors to build the heterocyclic ring. semanticscholar.orgnih.gov These methods provide access to a variety of substituted pyrazinones, which are precursors to more complex molecules like 3,5-dichloro-1-phenethylpyrazin-2(1H)-one. semanticscholar.orgnih.gov
Condensation Reactions Utilizing α-Amino Acid Amides and 1,2-Dicarbonyl Compounds
A prominent and widely employed method for constructing the 2(1H)-pyrazinone core is the condensation reaction between α-amino acid amides and 1,2-dicarbonyl compounds. semanticscholar.orgrsc.org This approach, first reported by R. G. Jones in 1949, involves the formation of the N-1-C-6 and N-4-C-5 bonds in a single pot. rsc.org
The reaction typically proceeds by reacting an α-amino acid amide, or its hydrohalide salt, with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or a substituted derivative. nih.govrsc.org The use of the hydrohalide salts of amino acid amides is often preferred as they are more readily available and easier to handle than the free amides. rsc.org The reaction conditions have been a subject of optimization studies to improve yields and control regioselectivity. rsc.org
For instance, the reaction of an amino acid amide with an unsymmetrical 1,2-dicarbonyl compound can lead to the formation of two regioisomers. The careful selection of reaction conditions and starting materials is crucial to direct the synthesis towards the desired isomer. nih.govrsc.org
| Reactant 1 | Reactant 2 | Key Bond Formations | Reference |
| α-Amino Acid Amide | 1,2-Dicarbonyl Compound | N-1-C-6, N-4-C-5 | rsc.org |
| α-Amino Acid Amide Hydrohalide | 1,2-Dicarbonyl Compound | N-1-C-6, N-4-C-5 | rsc.org |
Synthesis from α-Amino Ketones or α-Amino Aldehydes and Halogenated Acetyl Halides
An alternative strategy for the synthesis of the 2(1H)-pyrazinone ring involves the condensation of an α-amino ketone or α-amino aldehyde with a halogenated acetyl halide. semanticscholar.orgnih.gov This method allows for the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents. nih.govrsc.org
The process typically begins with the condensation of an α-amino ketone hydrochloride with a 2-bromo- or 2-chloro-substituted acid halide. nih.govrsc.org The resulting ketoamide is then treated with ammonia (B1221849) to facilitate ring closure and subsequent air oxidation to yield the pyrazinone. nih.govrsc.org A significant challenge in this method is the potential for self-condensation of the free α-amino ketone. semanticscholar.org
| Reactant 1 | Reactant 2 | Key Steps | Reference |
| α-Amino Ketone Hydrochloride | α-Haloacetyl Halide | Condensation, Cyclization with Ammonia, Oxidation | nih.govrsc.org |
| α-Amino Aldehyde | α-Haloacetyl Halide | Condensation, Cyclization with Ammonia, Oxidation | semanticscholar.orgresearchgate.net |
Derivatization from 2-Chloro Ketone Oximes and α-Amino Acid Esters
The synthesis of 3,6-disubstituted 2(1H)-pyrazinones can also be accomplished through a method starting from 2-chloro ketone oximes and α-amino acid esters. semanticscholar.orgnih.gov This approach involves the formation of the N-1-C-2 and N-4-C-5 bonds of the pyrazinone ring. semanticscholar.orgnih.gov
The reaction sequence commences with the reaction of a 2-chloro ketone oxime with an α-amino acid ester to form an N-(2-oximinoalkyl)-amino acid ester. nih.gov This intermediate then undergoes a series of transformations including saponification of the ester, conversion of the oxime to a ketone, re-esterification, and finally, treatment with ammonia followed by oxidation to yield the 2(1H)-pyrazinone. nih.gov
Approaches for Introducing Halogen Substituents onto the Pyrazinone Nucleus
To synthesize compounds like this compound, methods for introducing halogen atoms onto the pyrazinone core are essential. One established method involves the conversion of diketopiperazines (2,5-piperazinediones) into chloro-substituted pyrazines, which are then transformed into pyrazinones. nih.govrsc.org Heating diketopiperazines with phosphoryl chloride can yield a mixture of mono- and dichloropyrazines. rsc.org The resulting 2-chloropyrazine (B57796) can then be converted to a 2(1H)-pyrazinone. rsc.org
A more direct approach to 3,5-dihalo-2(1H)-pyrazinones utilizes the reaction of α-aminonitriles with an oxalyl halide. rsc.org This method, sometimes referred to as Hoornaert's method, involves the acylation of the α-aminonitrile, followed by cyclization and subsequent reaction with excess oxalyl halide to introduce the halogen at the 3-position. rsc.org Researchers at Bristol-Myers Squibb developed an optimized procedure for this synthesis, allowing for multigram scale production at lower temperatures using lower-boiling-point solvents. rsc.org This optimized process involves the initial formation of an α-aminonitrile via nucleophilic substitution of chloroacetonitrile (B46850) with a primary amine, followed by treatment with oxalyl chloride or bromide. rsc.org
Parallel Synthesis and Combinatorial Library Generation of Pyrazinone Analogs
The exploration of the chemical space around the 2(1H)-pyrazinone scaffold necessitates efficient methods for generating libraries of diverse analogs. Parallel synthesis has emerged as a key strategy for this purpose. nih.govasynt.com This technique allows for the simultaneous synthesis of multiple compounds, accelerating the discovery of new derivatives with desired properties. asynt.com
Solid-phase synthesis offers a powerful platform for the combinatorial generation of pyrazinone libraries. nih.gov In one approach, the diversity at the C6 position of the pyrazinone ring is determined by the choice of the initial aldehyde, while various substituents can be introduced at the C3 position through microwave-enhanced transition metal-catalyzed reactions. nih.gov This enables the creation of a wide range of diversely substituted 2(1H)-pyrazinones for biological screening. nih.gov Solution-phase parallel synthesis is another valuable technique, avoiding the need to re-optimize reaction conditions for a solid support. nih.gov
The generation of such libraries is crucial for structure-activity relationship (SAR) studies, where the systematic modification of different parts of the molecule helps in identifying key structural features responsible for its biological activity. uniroma1.it
Optimization of Reaction Conditions and Regioselectivity in Pyrazinone Synthesis
Optimizing reaction conditions is a critical aspect of pyrazinone synthesis to maximize yields, minimize side products, and control regioselectivity. semanticscholar.orgrsc.org Several factors, including the choice of solvent, temperature, catalyst, and the nature of the starting materials, can significantly influence the outcome of the reaction. researchgate.netresearchgate.net
In the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, the regioselectivity of the reaction is a key consideration, especially when using unsymmetrical dicarbonyls. rsc.org Studies have been conducted to understand and control the factors that govern which regioisomer is formed preferentially. rsc.org For example, the use of microwave irradiation has been shown to accelerate some pyrazinone synthesis reactions. researchgate.net
The development of regioselective synthetic methods is paramount for obtaining specific pyrazinone isomers without the need for tedious separation of isomeric mixtures. rsc.orgrsc.org For instance, in the synthesis of polysubstituted pyrazoles, which share some synthetic principles with pyrazinones, various catalytic systems and reaction conditions have been explored to achieve high regioselectivity. organic-chemistry.org The insights gained from these studies can often be applied to the synthesis of pyrazinones.
| Reaction Type | Key Optimization Parameter | Desired Outcome | Reference |
| Condensation of α-amino acid amides and 1,2-dicarbonyls | Solvent, Base, Temperature | Improved yield, Regioselectivity | rsc.org |
| Halogenation of Pyrazinone Core | Reagent, Temperature, Solvent | High yield, Scalability | rsc.org |
| Parallel Synthesis | Reaction format (solid/solution), Catalyst | Library diversity, Efficiency | nih.govnih.gov |
Structure Activity Relationship Sar Studies of Pyrazinone Derivatives
Impact of Substituents on the Pyrazinone Core
The nature and position of substituents on the pyrazinone ring are pivotal in modulating the biological activity and selectivity of these compounds.
Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the selectivity of bioactive compounds. mdpi.comnih.govresearchgate.net In the context of pyrazinone and related heterocyclic derivatives, the introduction of halogens can significantly impact their biological profiles. For example, studies on pyrazoline derivatives have shown that halogen substitutions on the phenyl ring can lead to potent and selective inhibition of monoamine oxidase-B (MAO-B). mdpi.com Specifically, the potency was found to increase in the order of -F > -Cl > -Br > -H, highlighting the positive effect of halogens, with fluorine having the most significant impact. mdpi.com The position of the halogen is also critical. For instance, in a series of imidazobenzodiazepin-6-ones, chlorine substitution at the 7-position enhanced affinity for diazepam-sensitive benzodiazepine (B76468) receptors, while chlorine at the 8-position decreased it. nih.gov Conversely, for diazepam-insensitive receptors, chlorine at both positions increased affinity. nih.gov This demonstrates that the halogenation pattern can fine-tune the selectivity of a compound for different receptor subtypes. The steric bulk of ortho-halo substituents has also been noted to influence the selectivity of certain reactions in the synthesis of pyrazinone derivatives. rsc.org
The substituent at the N-1 position of the pyrazinone ring is crucial for receptor interactions and potency. The N-phenethyl moiety, in particular, has been shown to significantly influence the pharmacological properties of various heterocyclic compounds. nih.govnih.gov Replacing an N-methyl group with an N-phenethyl group can convert a selective μ-opioid receptor ligand into a dual μ/δ-opioid receptor agonist. nih.gov This substitution can also enhance binding affinity and agonist potency at the μ-opioid receptor. nih.gov The additional lipophilic contacts provided by the N-phenethyl group deep within the receptor's core are thought to enhance ligand binding. nih.gov However, the effect of N-phenethyl substitution is not universally predictable and can lead to a decrease in affinity in some cases. For example, in a series of imidazobenzodiazepin-6-ones, replacing a methyl group at the N-5 position with a phenethyl group led to a significant reduction in affinity at benzodiazepine receptors. nih.gov This highlights the importance of the specific scaffold and receptor in determining the effect of the N-phenethyl group.
For instance, in a series of inhibitors of the hepatitis C virus NS3 protease, elongated substituents at the C-6 position were found to be important for activity. nih.govrsc.org In another study on pyrazinone-based fungicides, a range of modifications at the N-1, C-3, and C-5 positions were explored to establish a structure-activity relationship. nih.gov The 5-methylation of coralinone, a myxobacterial pyrazinone, was found to be essential for its activity in promoting cellular aggregation. researchgate.net
The synthesis of 3,5-dihalo-2(1H)-pyrazinones allows for selective derivatization at these positions. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at the C-5 position. nih.gov Similarly, nucleophilic aromatic substitution can be employed to derivatize the C-3 position. nih.gov
Table 1: Impact of Substitutions on Pyrazinone Derivatives
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| C-3 | Various amine and urea (B33335) derivatives | Can be selectively derivatized to modulate activity. | nih.gov |
| C-5 | Halogens, 7-azaindole-3-boronic acid pinacol (B44631) ester | Halogenation can enhance activity; can be modified via Suzuki-Miyaura coupling. | nih.gov |
| C-6 | Elongated substituents | Important for activity in HCV NS3 protease inhibitors. | nih.govrsc.org |
| N-1 | Phenethyl moiety | Can enhance receptor binding and alter selectivity. | nih.gov |
| C-5 | Methyl group | Essential for the activity of coralinone. | researchgate.net |
SAR Insights from Molecular Modeling and Crystal Structures
Molecular modeling and X-ray crystallography provide invaluable three-dimensional insights into the structure-activity relationships of pyrazinone derivatives. jocpr.commdpi.comnih.goveurasianjournals.com These techniques allow for the visualization of how these molecules bind to their target receptors and help to explain the observed SAR data.
Molecular docking studies can predict the binding modes of pyrazinone derivatives within the active site of a protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. jocpr.commdpi.com For example, molecular modeling of pyrazolyl-thiazolinone derivatives as kinase inhibitors revealed that electronic and steric parameters significantly contribute to their inhibitory activity. jocpr.com Similarly, for pyrazole (B372694) derivatives as RET kinase inhibitors, molecular docking and dynamics simulations identified important active site residues responsible for inhibition. mdpi.com
X-ray crystallography provides precise structural information about the solid-state conformation of pyrazinone derivatives and their complexes with target proteins. nih.gov For instance, the crystal structure of 3,5-dimethyl-2(1H)-pyrazinone, formed from the reaction of methylglyoxal (B44143) and alanine (B10760859) amide, confirmed its structure. nih.govrsc.org The crystal structures of N-substituted pyrazolines have also been determined, confirming their molecular geometries. nih.gov These structural studies are crucial for understanding the conformational preferences of the pyrazinone ring and its substituents, which in turn influences their biological activity.
Mechanistic Investigations of Pyrazinone Derivative Biological Action
Elucidation of Molecular Targets and Binding Mechanisms
The biological actions of pyrazinone derivatives are diverse, stemming from their ability to interact with a range of molecular targets, including enzymes and receptors. Understanding these interactions is fundamental to the development of new therapeutic agents.
Pyrazinone derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis. Their efficacy is often dictated by the specific substitutions on the pyrazinone core, which influence binding affinity and selectivity.
Hepatitis C Virus (HCV) NS3 Protease: The HCV NS3 protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Pyrazinone-based compounds have been designed as potent inhibitors of this enzyme. nih.gov Some of these inhibitors, featuring a 2(1H)-pyrazinone as a P3 scaffold, have shown efficacy against both wild-type and drug-resistant variants of the HCV NS3 protease, such as R155K. nih.govacs.org The development of these inhibitors has challenged previous molecular docking models, particularly with compounds lacking an acidic sulfonamide group still demonstrating significant inhibition. nih.gov Achiral pyrazinone-based inhibitors have also been developed, with elongated substituents directed toward the S2 pocket of the enzyme, showing improved potency. acs.org
Thrombin and Tissue Factor VIIa Complex: The Tissue Factor/Factor VIIa (TF/VIIa) complex is a key initiator of the blood coagulation cascade and a target for antithrombotic therapies. nih.gov Structure-based drug design has led to the development of pyrazinone inhibitors of the TF/VIIa complex. nih.govacs.org These inhibitors were designed with the pyrazinone core acting as a scaffold to position substituents into the S1, S2, and S3 pockets of the enzyme. acs.org Notably, these pyrazinone inhibitors have demonstrated high selectivity for TF/VIIa over other serine proteases in the coagulation cascade like Factor Xa and thrombin. nih.govacs.org For instance, one potent inhibitor exhibited an IC50 of 16 nM against TF/VIIa with over 6250-fold selectivity versus Factor Xa and thrombin. nih.govacs.org More recently, pyrazinyl-substituted aminoazoles have been identified as covalent inhibitors of thrombin, binding to the catalytic Ser195. nih.gov
HIV-1 Reverse Transcriptase (RT): Pyrazinone derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. acs.orgnih.gov These compounds bind to an allosteric pocket in the enzyme, located approximately 10 Å from the DNA polymerase active site. acs.org Molecular modeling has revealed that the 2-carbonyl group of the pyrazinone ring can form a crucial hydrogen bond with the backbone of the K101 amino acid residue in the binding pocket. acs.org Certain pyridinone derivatives, which are structurally related to pyrazinones, have also shown potent inhibitory activity against HIV-1 RT, with some compounds inhibiting viral replication by at least 95% at nanomolar concentrations. nih.gov
Table 1: Inhibition of Viral and Coagulation Enzymes by Pyrazinone and Related Derivatives This is an interactive table. Click on the headers to sort.
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Pyrazinone Derivatives | HCV NS3 Protease (R155K variant) | Nanomolar potency against drug-resistant variant. | nih.gov |
| Pyrazinone Derivatives | Tissue Factor/Factor VIIa | IC50 of 16 nM; >6250x selectivity over Factor Xa and thrombin. | nih.govacs.org |
| Pyrazinone Derivatives | HIV-1 Reverse Transcriptase | Act as non-nucleoside inhibitors, binding to an allosteric pocket. | acs.orgnih.gov |
| Pyridinone Derivatives | HIV-1 Reverse Transcriptase | 95% inhibition of viral replication at nanomolar concentrations. | nih.gov |
Akt Kinase and p38α MAP Kinase: While direct inhibition of Akt kinase by pyrazinone derivatives is not extensively documented, structurally related pyrazole (B372694) derivatives have been designed as potent Akt1 kinase inhibitors with IC50 values in the nanomolar range. nih.gov Similarly, pyrazole-based urea (B33335) compounds have been identified as inhibitors of p38α mitogen-activated protein (MAP) kinase, an enzyme involved in inflammatory responses. nih.govnih.gov These inhibitors bind to a distinct lipophilic pocket on the enzyme that is exposed when the activation loop is in a specific conformation. nih.gov
Beyond enzyme inhibition, pyrazinone and related heterocyclic derivatives can also function as receptor antagonists.
Corticotropin-Releasing Factor Receptor-1 (CRF1): The CRF1 receptor is implicated in the body's stress response. Pyrazine-containing compounds have been identified as antagonists of this receptor. Specifically, heteroatom-linked indanylpyrazines have demonstrated low nanomolar binding affinity (K_i) to the CRF1 receptor, with the most potent having a K_i of 11 nM. nih.gov Additionally, pyrazolo[1,5-a]pyrimidines, which share a bicyclic core structure, have shown binding affinities in the nanomolar range (IC50 = 4.2-418 nM) and antagonist activity (EC50 = 4.0-889 nM). nih.gov
Cellular and Biochemical Pathway Modulation
The interaction of pyrazinone derivatives with their molecular targets can lead to the modulation of various cellular and biochemical pathways, resulting in a range of biological effects.
Tubulin Polymerization: A novel class of synthetic pyrazin-2-one derivatives has been found to disrupt tubulin polymerization. nih.gov This mechanism is significant as tubulin is a key component of the cytoskeleton and is essential for cell division, making it a target for anticancer and antifungal agents. These pyrazinone derivatives have shown potent activity against human rhabdomyosarcoma cells and a broad spectrum of agriculturally important fungal pathogens. nih.gov
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. nih.gov Interfering with QS is a promising strategy to combat bacterial infections. nih.gov Pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated the ability to interfere with QS systems. nih.govresearchgate.net These compounds have been shown to reduce the production of virulence factors and inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov The anti-QS activity is often observed at sub-inhibitory concentrations, suggesting a mechanism distinct from direct bactericidal action. nih.gov
Preclinical Metabolic Disposition and Biotransformation of Pyrazinone Compounds
Characterization of In Vitro and In Vivo Metabolic Pathways (Non-Human Models)
Studies in animal models and in vitro systems using liver microsomes have been instrumental in delineating the metabolic pathways of pyrazinone derivatives. These studies have shown that the pyrazinone ring system is susceptible to extensive metabolic activation nih.govacs.org.
The initial and often rate-limiting step in the biotransformation of many pyrazinone compounds is oxidation catalyzed by the cytochrome P450 (P450) superfamily of enzymes. These monooxygenases can catalyze a variety of oxidative reactions on the pyrazinone core.
One significant P450-mediated reaction is the oxidation of the double bond at the 5-6 position of the pyrazinone ring, leading to the formation of an epoxide intermediate nih.govacs.org. Another proposed oxidative pathway involves a two-electron oxidation of the 6-methyl-2-oxo-3-aminopyrazinone moiety, which can result in the formation of an electrophilic imine-methide intermediate nih.govacs.org. The specific P450 isozymes involved in these oxidations can vary depending on the specific pyrazinone compound and the animal species being studied.
Research has shown that substitution at certain positions of the pyrazinone ring can influence its metabolic stability. For instance, compounds with a methyl group at the 6-position have been observed to have a low half-life in plasma due to oxidation at this position. Replacing the methyl group with a chlorine or a nitrile group has been shown to enhance inhibitory activity and considerably increase the half-life rsc.org.
Table 1: Key P450-Mediated Oxidative Reactions of the Pyrazinone Moiety
| Reaction Type | Proposed Intermediate | Consequence |
|---|---|---|
| Epoxidation | Epoxide at the 5-6 position | Precursor to ring opening and glutathione adduct formation |
| Oxidation of aminopyrazinone | Electrophilic imine-methide | Potential for covalent binding to proteins |
Following the initial P450-mediated oxidation, the pyrazinone ring can undergo significant structural changes, including ring opening and rearrangement. A key step in this process is the nucleophilic attack on the electrophilic intermediates formed during oxidation.
Specifically, the epoxide formed at the 5-6 position is susceptible to attack by endogenous nucleophiles like glutathione (GSH). The addition of GSH to this epoxide can facilitate the opening of the pyrazinone ring. This is often followed by a rearrangement to form a more stable, rearranged metabolite, such as an imidazole-containing structure nih.govacs.org. These rearranged products represent a significant departure from the parent compound's structure and are a critical aspect of the metabolic profile of certain pyrazinone derivatives.
Conjugation reactions represent a major pathway for the detoxification and elimination of xenobiotics, and pyrazinone compounds are no exception. These phase II metabolic processes involve the addition of endogenous polar molecules to the parent drug or its phase I metabolites, increasing their water solubility and facilitating their excretion.
Glutathione Adduct Formation: As mentioned, the formation of glutathione (GSH) adducts is a prominent metabolic pathway for pyrazinone compounds that form electrophilic intermediates nih.govacs.org. The nucleophilic thiol group of GSH can react with electrophilic sites on the pyrazinone metabolite, such as the epoxide or the imine-methide intermediate. This conjugation is an important detoxification mechanism, as it neutralizes the reactive species that could otherwise bind to cellular macromolecules like proteins and nucleic acids nih.gov. The resulting GSH conjugates are typically more water-soluble and are readily eliminated from the body uomus.edu.iq.
Glucuronidation: While direct evidence for glucuronidation of "3,5-dichloro-1-phenethylpyrazin-2(1H)-one" is not available, glucuronidation is a major phase II metabolic pathway for many drugs and xenobiotics containing suitable functional groups (e.g., hydroxyl, carboxyl, amino groups) uomus.edu.iqresearchgate.net. It is plausible that hydroxylated metabolites of pyrazinone compounds, formed during phase I metabolism, could undergo glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-α-D-glucuronic acid (UDPGA) to the substrate uomus.edu.iq. The resulting glucuronide conjugates are highly polar and are efficiently excreted in urine or bile.
Table 2: Major Conjugation Reactions of Pyrazinone Metabolites
| Conjugation Type | Endogenous Substrate | Reactive Metabolite | Resulting Product |
|---|---|---|---|
| Glutathione Conjugation | Glutathione (GSH) | Epoxide, Imine-methide | GSH Adduct |
Insights from Labeled Compounds in Metabolic Pathway Elucidation
The use of isotopically labeled compounds is a powerful tool for elucidating the metabolic fate of drugs. In the study of pyrazinone-containing compounds, the administration of ¹⁴C-labeled molecules to rats has provided significant insights nih.govacs.org. By tracing the radioactivity, researchers can track the distribution and elimination of the drug and its metabolites.
A key finding from such studies was the detection of significant levels of irreversibly bound radioactivity to proteins in plasma and liver nih.govacs.org. This observation provided strong evidence for the formation of chemically reactive metabolites that can form covalent bonds with proteins. This type of information is critical for understanding the potential for idiosyncratic toxicity.
Strategies for Metabolite Profiling and Identification
The identification of metabolites in complex biological matrices requires sophisticated analytical techniques. For pyrazinone compounds, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has been a primary tool for the analysis of metabolites formed in both in vitro (e.g., rat and human liver microsomes) and in vivo systems nih.govacs.org.
The general workflow for metabolite profiling and identification involves the following steps:
Sample Preparation: Extraction of the drug and its metabolites from biological samples such as plasma, urine, or microsomal incubations.
Chromatographic Separation: Separation of the parent drug from its various metabolites using liquid chromatography.
Mass Spectrometric Detection and Characterization: Detection of the separated compounds by a mass spectrometer. Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information that is crucial for identifying the metabolites.
By comparing the mass spectra and fragmentation patterns of the metabolites with that of the parent compound, and by considering the expected metabolic transformations, the structures of the metabolites can be proposed and, in some cases, definitively identified through comparison with synthetic standards.
Computational Approaches in Pyrazinone Research and Design
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazinone Derivatives
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of robust QSAR models is a critical step in predicting the biological activity of novel pyrazinone derivatives. This process involves calculating molecular descriptors, which quantify various aspects of a molecule's physicochemical properties, and using statistical methods to correlate these descriptors with observed activity. For instance, a QSAR study on a series of pyrazole-benzimidazolone hybrids as inhibitors of human 4-Hydroxyphenylpyruvate dioxygenase (HPPD) utilized multiple linear regression (MLR) and artificial neural network (NN) methods to build predictive models. biointerfaceresearch.com The resulting models demonstrated a strong correlation between the compounds' electronic properties, calculated using Density Functional Theory (DFT), and their inhibitory activity. biointerfaceresearch.com
Similarly, in a study of pyrazoline derivatives as carbonic anhydrase inhibitors, models were developed using quantum descriptors calculated via the DFT/B3LYP method. nih.gov The dataset was divided into training and test sets to build and validate the models. nih.gov The statistical quality and predictive power of these models are rigorously assessed through internal and external validation techniques. nih.govnih.gov Key validation parameters include the coefficient of determination (R²), which measures the goodness of fit for the training set, the cross-validated correlation coefficient (Q²cv) for internal validation, and the predictive R² (R²test) for external validation. nih.govresearchgate.net A successful QSAR model exhibits high values for these parameters, indicating its reliability and ability to accurately predict the activity of new compounds. nih.govresearchgate.net
| Model | R² (Training Set) | Q²cv (Internal Validation) | R²test (External Validation) |
|---|---|---|---|
| Model 1 | 0.75 | 0.60 | 0.92 |
| Model 2 | 0.77 | 0.62 | 0.94 |
| Model 3 | 0.79 | 0.64 | 0.95 |
| Model 4 | 0.72 | 0.58 | 0.90 |
Once validated, QSAR models serve as powerful tools for the rational design of new molecules with enhanced activity and for optimizing lead compounds. By analyzing the contribution of different molecular descriptors in the QSAR equation, chemists can identify which structural features are crucial for biological activity. For example, a model might reveal that increased hydrophobicity or the presence of a specific functional group at a particular position positively influences the desired activity. nih.gov
This knowledge guides the synthesis of new derivatives with improved properties. The rational design of quinazolinedione derivatives, for instance, utilized in silico predictions to explore structure-activity relationships (SARs) rapidly. nih.gov This approach allows for the focused synthesis of compounds with a higher probability of success, thereby saving time and resources. nih.gov Furthermore, lead optimization strategies often employ QSAR to fine-tune the properties of a promising compound, such as improving its metabolic stability by modifying specific sites predicted to be liable to metabolism, a strategy successfully used in various drug discovery programs. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding the molecular basis of ligand-target recognition.
Molecular docking simulations are widely used to predict how pyrazinone derivatives and other heterocyclic compounds fit into the active site of a biological target. nih.govresearchgate.net The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. scispace.comresearchgate.net The lowest energy conformation is typically considered the most probable binding mode. biointerfaceresearch.com
These simulations provide detailed 3D models of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the binding. nih.gov For example, docking studies on pyrazole (B372694) derivatives have identified crucial hydrogen bond interactions with specific amino acid residues within the active site of receptor tyrosine kinases. nih.gov The accuracy of these predictions is critical, as they form the foundation for understanding structure-activity relationships at a molecular level and for designing new inhibitors. nih.govnih.govfrontiersin.org
| Compound | Target Protein | Binding Energy (kJ/mol) | Interacting Residues |
|---|---|---|---|
| 1b | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 |
| 1d | Aurora A (2W1G) | -8.57 | Ala213, Leu263 |
| 2b | CDK2 (2VTO) | -10.35 | Leu83, Asp86 |
Structure-Based Drug Design (SBDD) leverages the 3D structural information of the target protein, often obtained from X-ray crystallography or predicted through docking, to design novel ligands. nih.govnih.gov This approach was successfully employed to develop potent and selective pyrazinone inhibitors of the tissue factor/Factor VIIa (TF/fVIIa) complex, a key enzyme in the blood coagulation cascade. nih.gov
In this case, a docking experiment using the crystal structure of the TF/fVIIa complex identified a benzyl-substituted pyrazinone as a promising scaffold. nih.gov This initial hit was then systematically modified using insights from the protein-ligand interactions observed in the docking models. For instance, substituents were designed to form additional hydrogen bonds with residues in the active site, leading to inhibitors with significantly improved potency and selectivity. nih.gov This iterative cycle of design, synthesis, and testing, guided by structural insights, is a hallmark of SBDD and has proven highly effective in the discovery of novel pyrazinone-based therapeutic agents. nih.govnih.gov
Molecular Dynamics (MD) Simulations in Pyrazinone-Target Systems
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. arxiv.org MD simulations are used to assess the stability and flexibility of the pyrazinone-target complex predicted by docking. nih.govnih.gov By observing the trajectory of the complex over nanoseconds, researchers can confirm whether the key interactions identified in the static model are maintained in a more realistic, dynamic environment. nih.gov
For example, MD simulations performed on pyrazolone-protein complexes have been used to analyze the root-mean-square deviation (RMSD) of the ligand and protein atoms, providing a measure of the complex's stability. nih.gov These simulations can also reveal important conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies, complementing the information obtained from docking and QSAR studies. nih.gov
In Silico Predictions for Pharmacokinetic Guiding (Excluding ADMET for toxicity)
In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile is paramount to mitigate the risk of late-stage failures. Computational, or in silico, methods have emerged as indispensable tools for the prospective evaluation of these properties, offering a time- and cost-effective alternative to traditional experimental assays. For novel chemical entities such as 3,5-dichloro-1-phenethylpyrazin-2(1H)-one, these predictive models can provide crucial insights into their likely behavior within a biological system, guiding the selection and optimization of drug candidates. This section will delve into the computational approaches used to predict the pharmacokinetic parameters of pyrazinone derivatives, focusing on absorption, distribution, and metabolism, while excluding toxicity-related predictions.
Physicochemical Properties and Absorption:
The initial step in predicting the pharmacokinetic profile of a compound like this compound involves the calculation of fundamental physicochemical properties. These parameters are strong determinants of a molecule's ability to be absorbed, typically following oral administration. Computational tools can rapidly estimate properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These values are often assessed against established guidelines for drug-likeness, such as Lipinski's Rule of Five, to provide a preliminary indication of the compound's potential for good oral bioavailability.
For instance, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have utilized in silico predictions to assess their physicochemical properties and drug-likeness. johnshopkins.edu These analyses confirmed that many of the synthesized compounds fell within the acceptable ranges set by Lipinski's rule, suggesting a higher likelihood of good gastrointestinal absorption. johnshopkins.edu
A hypothetical in silico physicochemical profile for this compound might be generated as follows, illustrating the type of data produced in such an assessment:
Table 1: Predicted Physicochemical Properties for this compound
| Parameter | Predicted Value | Significance for Pharmacokinetics |
|---|---|---|
| Molecular Weight | 297.16 g/mol | Influences diffusion and transport across membranes. |
| logP (Lipophilicity) | 3.5 - 4.5 | Affects solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and interactions with biological targets. |
Note: The values in this table are illustrative and based on general predictions for a molecule with this structure. Actual values may vary depending on the specific computational model used.
Distribution:
Following absorption, a drug's distribution to various tissues is a critical factor in its efficacy. In silico models can predict key distribution parameters. Plasma protein binding (PPB) is one such parameter, as only the unbound fraction of a drug is typically free to exert its pharmacological effect. Computational models can estimate the extent of binding to proteins like albumin based on the compound's structural features.
Another crucial aspect of distribution is the ability of a compound to cross biological barriers, most notably the blood-brain barrier (BBB). Predictive models, often based on a combination of physicochemical properties like TPSA and lipophilicity, can forecast whether a compound is likely to penetrate the central nervous system. For compounds not intended for CNS targets, a prediction of poor BBB penetration is often a desirable feature to avoid potential neurological side effects.
Metabolism:
The metabolic fate of a drug candidate is a major determinant of its half-life and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of xenobiotics. In silico tools can predict which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize a given compound. These predictions are often based on docking simulations that model the fit of the compound into the active site of the enzyme or on QSAR models built from experimental data of known substrates and inhibitors.
Furthermore, these computational methods can identify the most probable sites of metabolism (SOMs) on the molecule. This information is invaluable for medicinal chemists, as it allows for the strategic modification of the compound's structure to block or slow down metabolism, thereby improving its pharmacokinetic profile. For this compound, potential sites of metabolism could include the phenethyl group or the pyrazinone ring itself.
A hypothetical prediction of metabolic properties is presented below:
Table 2: Predicted Metabolic Profile for this compound
| Parameter | Prediction | Implication |
|---|---|---|
| Primary Metabolizing CYP Isoforms | CYP3A4, CYP2C9 | Indicates potential for drug-drug interactions with inhibitors or inducers of these enzymes. |
| CYP2D6 Inhibition | Unlikely to be a significant inhibitor. | Reduced risk of interactions with drugs metabolized by this pathway. |
| Blood-Brain Barrier Penetration | Likely to cross the BBB. | May be suitable for CNS targets or may have potential for CNS side effects. |
| Plasma Protein Binding | High (>90%) | The unbound fraction available for pharmacological activity may be low. |
Note: This table represents a hypothetical output from in silico prediction tools and is intended for illustrative purposes. These predictions would require experimental validation.
Potential Preclinical Therapeutic Applications and Efficacy Studies Non Human Models
Antiviral Activities
The antiviral potential of compounds related to 3,5-dichloro-1-phenethylpyrazin-2(1H)-one has been explored against several significant human pathogens.
Hepatitis C Virus (HCV): Natural compounds have demonstrated the ability to interfere with the HCV life cycle. nih.gov For instance, certain polyphenols and flavonoids have been identified as inhibitors of HCV entry and replication. nih.gov While direct studies on this compound are not specified, the general interest in heterocyclic compounds as antiviral agents is well-established. The development of direct-acting antivirals (DAAs) has significantly advanced HCV therapy, though the high cost underscores the need for new, accessible molecules. nih.govnih.gov The rapid emergence of resistance to specific protease inhibitors like telaprevir (B1684684) highlights the necessity for compounds with novel mechanisms of action or a high genetic barrier to resistance. natap.org
Human Immunodeficiency Virus (HIV): Research into quinolizidine (B1214090) derivatives has identified compounds with dual activity against both HIV-1 and influenza virus. nih.gov Structural modifications of the natural product aloperine (B1664794) have led to derivatives that can inhibit both viruses at sub-micromolar concentrations, suggesting that a single scaffold can be optimized for broad-spectrum antiviral activity. nih.gov This raises the possibility that pyrazinone derivatives could also be engineered to target multiple viral pathogens.
Influenza: As with HIV, aloperine derivatives have shown promise as inhibitors of the influenza virus. nih.gov The ability to optimize this quinolizidine scaffold to be highly potent against influenza suggests that similar medicinal chemistry efforts could be applied to other heterocyclic cores, including the pyrazinone structure. nih.gov
Modulation of Central Nervous System (CNS) Targets
The central nervous system is a key area of investigation for therapeutic interventions, with a focus on targets like the corticotropin-releasing factor receptor 1 (CRF-R1).
CRF-R1 Antagonism for Anxiety/Depression Models: CRF-R1 antagonists have been extensively studied for their potential to treat anxiety, depression, and other stress-related disorders. nih.gov Non-peptidic, small-molecule CRF-R1 antagonists have shown efficacy in animal models by reducing anxiety-like behaviors and producing antidepressant-like effects. nih.govnih.gov These antagonists are thought to work by restoring the normal balance of the stress response system. nih.gov While the specific activity of this compound as a CRF-R1 antagonist is not detailed, the pyrazinone scaffold represents a class of compounds that could be explored for this target. The development of brain-penetrant small molecules is a key focus in CNS drug discovery. chemdiv.com
Anticoagulant Properties
The inhibition of key enzymes in the coagulation cascade is a critical strategy for the prevention and treatment of thrombotic diseases.
Thrombin Inhibition: The development of direct thrombin inhibitors (DTIs) is a major area of anticoagulant research. nih.gov Both irreversible and reversible inhibitors have been created, with a focus on small peptidomimetic compounds that have the potential for oral administration. nih.gov Structure-based drug design has been instrumental in discovering novel DTIs. nih.gov
Tissue Factor VIIa Inhibition: The tissue factor (TF)/factor VIIa (FVIIa) complex is the primary initiator of blood coagulation in vivo. doi.org Inhibitors of this complex are sought after as potential oral antithrombotic treatments with a reduced risk of bleeding side effects compared to broader-acting anticoagulants. doi.org Tissue Factor Pathway Inhibitor (TFPI) is a natural regulator of this pathway, and its Kunitz-1 domain is responsible for inhibiting FVIIa. nih.govnih.gov Small molecules that mimic this inhibitory action are of significant therapeutic interest.
Antimicrobial Activities
The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action.
Antibacterial including MRSA: The development of new scaffolds for antibacterial agents is crucial in the fight against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been identified as a novel class of antibacterial agents effective against MRSA. nih.gov Similarly, certain phloroglucinol (B13840) derivatives have demonstrated potent anti-MRSA activity, potentially through membrane damage and the induction of oxidative stress. nih.gov
Antifungal: Derivatives of 3,5-dichloropyrazin-2(1H)-one have been synthesized and evaluated for their in vitro fungicidal activity against Candida albicans. nih.gov Some of these compounds were found to be active and to induce the accumulation of reactive oxygen species in the pathogen. nih.gov Other heterocyclic compounds, such as those containing pyridinone or triazine rings, have also shown antifungal properties against C. albicans. nih.gov Furthermore, 1,2,4-oxadiazole (B8745197) and 1H-1,2,4-triazol derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. researchgate.netmdpi.com The combination of certain antifungals with agents like tacrolimus (B1663567) can enhance their inhibitory activity. mdpi.com
Anticancer and Antiproliferative Potentials
The search for novel anticancer agents is a cornerstone of modern medicinal chemistry, with a focus on targets like kinases and tubulin.
Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure for the development of kinase inhibitors. nih.gov This is due to its ability to mimic the hinge region binding interactions of ATP in the active sites of kinases. nih.gov This has led to the development of clinically approved drugs. nih.gov This success suggests that other nitrogen-containing heterocyclic scaffolds could also be effective as kinase inhibitors.
Tubulin Modulation: Tubulin is a well-established target for anticancer drugs. Compounds that destabilize tubulin can disrupt mitosis and lead to apoptosis in cancer cells. For instance, certain 1H-benzimidazol-2-yl hydrazones have been shown to modulate tubulin dynamics and exhibit antiproliferative activity. nih.gov Similarly, 3-(prop-1-en-2-yl)azetidin-2-ones have been investigated for their tubulin-destabilizing effects in breast cancer cell lines. nih.gov
Future Directions and Research Opportunities
Discovery and Development of Novel Pyrazinone Chemotypes
The exploration of new pyrazinone chemotypes is a burgeoning field, driven by the need for new drugs with improved efficacy and novel mechanisms of action. rsc.orgnih.gov Historically, the discovery of pyrazinone-containing natural products has provided significant inspiration for synthetic chemists. researchgate.netnih.govnih.gov For instance, natural products like deoxyaspergillic acid, flavacol (B1615448), phevalin, and tyrvalin, isolated from various microbial sources such as Aspergillus flavus, Streptomyces, and Staphylococcus species, have laid the groundwork for understanding the therapeutic potential of this scaffold. rsc.orgnih.gov
The development of synthetic pyrazinones has led to notable successes. Favipiravir, an antiviral agent, and BMS-764459, a corticotropin-releasing factor-1 (CRF₁) antagonist for depression and anxiety, are prime examples of clinically relevant synthetic pyrazinones. rsc.org The fungicide developed by DuPont, which disrupts tubulin polymerization, further highlights the diverse applications of this chemical class. rsc.org
Future efforts in this area are likely to focus on the generation of diverse pyrazinone libraries through combinatorial chemistry and high-throughput screening to identify novel hits against a wide array of biological targets. The synthesis of analogs of known bioactive pyrazinones, by introducing various substituents on the pyrazinone core, will continue to be a key strategy for lead optimization and the development of new chemotypes with enhanced potency and selectivity. nih.gov
Exploration of Underexplored Biological Targets for Pyrazinone Scaffolds
While pyrazinone derivatives have been extensively studied for certain biological activities, numerous potential targets remain underexplored. nih.gov The diverse pharmacological activities reported for pyrazinones, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects, suggest that this scaffold can interact with a wide range of biomolecules. rsc.orgresearchgate.netnih.govnih.gov
Currently known targets for pyrazinone derivatives include enzymes like reverse transcriptase (targeted by HIV inhibitors), various kinases, and proteases. rsc.orgnih.gov Pyrazinones have also been identified as modulators of cellular signaling pathways, such as quorum sensing in bacteria, which controls virulence and biofilm formation. acs.orgnih.gov
Future research should venture into investigating the potential of pyrazinones to modulate other important classes of biological targets. These could include G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The pyrrolotriazinone scaffold, a related heterocyclic system, has shown promise in targeting receptors, indicating that pyrazinones may also have untapped potential in this area. nih.govnih.govresearchgate.net Exploring the activity of pyrazinone libraries against these less-investigated targets could lead to the discovery of first-in-class drugs for a variety of diseases.
Advancements in Asymmetric Synthesis and Stereoselective Approaches for Pyrazinone Derivatives
The synthesis of enantiomerically pure pyrazinone derivatives is crucial, as the stereochemistry of a molecule often dictates its biological activity. nih.gov Advancements in asymmetric synthesis and stereoselective methodologies are therefore paramount for the development of potent and selective pyrazinone-based drugs.
Several strategies have been developed for the synthesis of chiral pyrazinones. One notable method involves the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. youtube.com For instance, the asymmetric synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones has been achieved through the cyclization of diastereomerically pure aminonitriles. rsc.org
Future research in this domain will likely focus on the development of more efficient and versatile catalytic asymmetric methods. This includes the use of chiral organocatalysts and transition-metal catalysts to achieve high enantioselectivity and diastereoselectivity in the construction of the pyrazinone ring and the introduction of chiral substituents. researchgate.netrsc.orgepa.gov The development of stereoselective methods for the synthesis of complex pyrazinone derivatives, such as those found in natural products, will also be a key area of investigation. rsc.org
Integrated Computational and Experimental Approaches in Pyrazinone Design
The integration of computational and experimental techniques has become an indispensable tool in modern drug discovery, and the design of novel pyrazinone derivatives is no exception. mdpi.comsysrevpharm.orgresearchgate.netspringernature.com Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the binding modes of pyrazinones with their biological targets and help in the rational design of more potent inhibitors. mdpi.comnih.govrsc.orgresearchgate.net
For example, molecular docking studies have been used to predict the binding interactions of pyrazinone-thiazolidinone derivatives with HIV reverse transcriptase, guiding the design of potential dual anti-HIV and anti-tuberculosis agents. nih.gov Similarly, 3D-QSAR studies on pyrazolo[3,4-d]pyrimidine derivatives have aided in the development of potent TRAP1 inhibitors with potential anticancer activity. mdpi.com
The future of pyrazinone design will rely heavily on a synergistic approach that combines in silico predictions with experimental validation. nih.gov The use of artificial intelligence and machine learning algorithms to analyze large datasets of pyrazinone structures and their biological activities will further accelerate the discovery of novel drug candidates. mdpi.com This integrated approach will enable a more efficient and cost-effective drug discovery process, from hit identification to lead optimization. sysrevpharm.org
Investigation of Pyrazinone-Containing Natural Products and Their Bioactivities
Natural products have historically been a rich source of inspiration for drug discovery, and pyrazinone-containing natural products are no exception. researchgate.netnih.govnih.govmdpi.com These molecules, produced by a variety of microorganisms, exhibit a wide range of biological activities and often possess unique and complex chemical structures. acs.org
Examples of pyrazinone-containing natural products include:
Phevalin, Tyrvalin, and Leuvalin: Produced by Staphylococcus aureus, these molecules are synthesized by a nonribosomal peptide synthetase (NRPS) and are involved in interspecies interactions. researchgate.netnih.gov
Deoxyaspergillic acid and Flavacol: Isolated from Aspergillus flavus. rsc.orgnih.gov
Arglecin and Argvalin: Originating from Streptomyces species. nih.gov
Sorazinone B and Enhypyrazinone A: Found in myxobacteria. rsc.org
Ma'edamines A and B: Bromotyrosine alkaloids from a marine sponge. rsc.org
Dragmacidin D, E, and F: Isolated from various marine sponge species. rsc.org
Future research in this area should focus on the continued isolation and characterization of new pyrazinone-containing natural products from diverse ecological niches. Elucidating the biosynthetic pathways of these molecules can provide valuable enzymatic tools for the chemoenzymatic synthesis of novel pyrazinone analogs. acs.orgnih.gov Furthermore, comprehensive biological screening of these natural products against a wide range of targets will be crucial to uncover their full therapeutic potential. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dichloro-1-phenethylpyrazin-2(1H)-one, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclocondensation of dichlorinated pyrazine precursors with phenethylamine derivatives under reflux conditions. For example, analogous pyrazinones are synthesized via nucleophilic substitution or cyclization reactions using glacial acetic acid or THF as solvents . Purity is ensured through techniques like silica gel column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization, with purity verified by thin-layer chromatography (TLC) and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm hydrogen and carbon environments, especially distinguishing aromatic protons and chlorinated substituents .
- FTIR : For identifying carbonyl (C=O) and N-H stretches in the pyrazinone ring .
- HRMS : To validate molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving crystal structure and confirming stereochemistry (using SHELX software for refinement) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer : Solubility is enhanced using polar aprotic solvents (DMSO, DMF) or co-solvents like PEG-400. Stability studies under varying pH (4–9) and temperatures (4–37°C) are conducted via UV-Vis spectroscopy or LC-MS to identify degradation products .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model reaction pathways, such as electrophilic substitution at the pyrazinone ring. Molecular docking studies (AutoDock Vina) predict interactions with biological targets, guided by crystallographic data from SHELXL-refined structures .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strains, incubation times). Standardize protocols using CLSI guidelines and validate via dose-response curves (IC50/EC50). Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colony-counting methods) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer : Systematic modifications (e.g., halogen substitution, alkyl chain length) are tested. For example, replacing chlorine with bulkier groups (e.g., CF3) may improve target binding. SAR is quantified using Free-Wilson analysis or Hansch parameters .
Q. What experimental designs are recommended to study its interaction with biological targets (e.g., enzymes)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
